2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13444254
Molecular Formula: C19H25ClN2O3
Molecular Weight: 364.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25ClN2O3 |
|---|---|
| Molecular Weight | 364.9 g/mol |
| IUPAC Name | benzyl 2-[[(2-chloroacetyl)-cyclopropylamino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H25ClN2O3/c20-12-18(23)22(16-9-10-16)13-17-8-4-5-11-21(17)19(24)25-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 |
| Standard InChI Key | YTKSAINAIXJRJJ-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CN(C2CC2)C(=O)CCl)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CCN(C(C1)CN(C2CC2)C(=O)CCl)C(=O)OCC3=CC=CC=C3 |
Introduction
Overview
2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS: 1353954-64-9) is a synthetic organic compound characterized by a piperidine core modified with a benzyl ester, cyclopropyl amino, and chloroacetyl functional groups. With a molecular formula of and a molecular weight of 364.88 g/mol , this compound has garnered attention in medicinal chemistry for its structural complexity and potential biological activity. This report synthesizes data from peer-reviewed sources, patents, and chemical databases to provide a detailed examination of its properties, synthesis, and applications.
Chemical Structure and Nomenclature
Structural Features
The compound features:
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Piperidine ring: A six-membered nitrogen-containing heterocycle.
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Benzyl ester group: Introduced via a carboxylate linkage at the piperidine nitrogen.
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Cyclopropyl amino moiety: A three-membered ring connected to the piperidine via a methylene bridge.
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Chloroacetyl substituent: A reactive acetyl group with a chlorine atom at the α-position .
IUPAC Name and Synonyms
Synthesis and Reactivity
Key Reactions
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Ester hydrolysis: The benzyl ester can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid.
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Alkylation: The chloroacetyl group may act as an electrophile, participating in nucleophilic substitutions with thiols or amines .
Physicochemical Properties
Biological Activity and Applications
Enzyme Inhibition
Chloroacetyl-modified compounds often act as alkylating agents, covalently modifying active-site residues in targets like phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis . Inhibition of PLA2G15 by cationic amphiphilic drugs suggests a potential mechanism for this compound .
Neuropharmacological Applications
Piperidine scaffolds are prevalent in neuromodulators. For instance, analogs with cyclopropyl groups have shown affinity for dopamine receptors, hinting at applications in neurodegenerative diseases.
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